1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole
Description
Properties
IUPAC Name |
1-benzyl-5-(4-bromophenyl)-2-ethylsulfanylimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2S/c1-2-22-18-20-12-17(15-8-10-16(19)11-9-15)21(18)13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMWJJDUNGLSUEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1CC2=CC=CC=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the ethylthio group: This can be achieved through the reaction of the imidazole derivative with ethylthiol or ethylthiolate under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-Benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include catalysts, solvents, and temperature control to ensure the desired transformation. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Chemical Applications
Synthesis of Complex Molecules
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as oxidation, reduction, and substitution. For instance, it can be oxidized to form sulfoxides or sulfones, which are important intermediates in organic synthesis.
Material Science
In the field of material science, 1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole is being explored for its potential use in developing new materials with specific properties. This includes applications in polymers and coatings that require enhanced durability and chemical resistance.
Biological Applications
Antimicrobial Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating promising results .
| Compound | Bacterial Strain | MIC (µg/ml) |
|---|---|---|
| This compound | S. aureus | 50 |
| This compound | E. coli | 62.5 |
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cells by modulating the expression of proteins involved in cell survival pathways. For example, one study reported that derivatives of imidazole exhibited significant antiproliferative activity against various cancer cell lines, outperforming standard chemotherapeutic agents like 5-fluorouracil .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments conducted by Kathrotiya and Patel evaluated the antimicrobial activity of several imidazole derivatives, including those similar to this compound. The results indicated that these compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study 2: Antitumor Activity
In a separate study focusing on the antitumor activity of imidazole derivatives, it was found that modifications to the structure significantly enhanced their efficacy against cancer cell lines. The selectivity index demonstrated that certain derivatives had a much higher tolerance in normal cells compared to tumor cells, suggesting a promising therapeutic window for drug development .
Mechanism of Action
The mechanism of action of 1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The table below compares key structural and physical properties of 1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole with similar compounds:
Key Observations :
- Ethylthio vs.
- Bromophenyl vs. Methylphenyl : Bromine substitution introduces steric bulk and electron-withdrawing effects, which may improve binding affinity in enzyme inhibition compared to methyl groups .
α-Glucosidase Inhibition
Ethylthio-substituted benzimidazoles exhibit potent α-glucosidase inhibitory activity. For example:
- (E)-N’-(2,4-dihydroxybenzylidene)-2-(2-(ethylthio)-1H-benzo[d]imidazol-1-yl)acetohydrazide (IC₅₀ = 6.10 ± 0.5 µM) .
- Acarbose (standard drug, IC₅₀ = 378.2 ± 0.12 µM) .
Antifungal and Anticancer Potential
Chitosan-based nanocapsules incorporating imidazole derivatives (e.g., TIO and ECO) demonstrate improved drug delivery for lipophilic antifungal agents . The bromophenyl and ethylthio groups in the target compound suggest compatibility with such formulations due to their hydrophobicity (log P ~4–5) .
Enzyme Inhibition (IMPDH)
Replacing the 4-bromophenyl-imidazole group with oxazole or phenyl in IMPDH inhibitors reduces activity by 4-fold or abolishes it entirely, respectively . This underscores the critical role of the bromophenyl-imidazole moiety in maintaining inhibitory potency, a feature retained in the target compound.
Biological Activity
1-Benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole is a synthetic organic compound belonging to the imidazole family. Its structure features a benzyl group, a bromophenyl group, and an ethylthio group, which contribute to its unique biological activities. This article reviews the compound's biological properties, including its antimicrobial, antifungal, and anticancer potential.
The compound has the following chemical formula: . The presence of the bromophenyl and ethylthio groups enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, with effectiveness comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | Standard Antibiotic | Inhibition Zone (mm) |
|---|---|---|---|
| E. coli | 15 | Ciprofloxacin | 20 |
| S. aureus | 18 | Methicillin | 22 |
| C. albicans | 14 | Fluconazole | 19 |
Antifungal Activity
The compound also demonstrates antifungal activity against several fungal pathogens. Its mechanism may involve disruption of fungal cell membranes or inhibition of critical enzymes.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound, particularly against human cancer cell lines such as A-431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The observed IC50 values indicate potent cytotoxic effects.
| Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) |
|---|---|---|---|
| A-431 | 10 | Doxorubicin | 5 |
| Jurkat | 12 | Cisplatin | 8 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition: The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites of target enzymes.
- Receptor Modulation: It can modulate receptor activities, potentially acting as an agonist or antagonist, influencing various signaling pathways within cells.
- DNA Interaction: Preliminary studies suggest that the compound may interact with DNA, leading to apoptosis in cancer cells.
Case Studies
A notable case study involved testing the compound's efficacy in vivo using a murine model for cancer. The results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent.
Q & A
Basic Synthesis Design
Question: What are the key methodological considerations for synthesizing 1-benzyl-5-(4-bromophenyl)-2-(ethylthio)-1H-imidazole? Answer: The synthesis involves:
Imidazole Ring Formation : Condensation of glyoxal derivatives with amines under acidic catalysis to form the core imidazole structure .
Substituent Introduction :
- Benzylation : Use benzyl bromide with base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) for N-alkylation at position 1 .
- 4-Bromophenyl Group : Achieved via Suzuki-Miyaura coupling using Pd catalysts and aryl boronic esters .
- Ethylthio Group : Thiol-alkylation with ethyl disulfide or via nucleophilic substitution (e.g., NaH in THF) .
Optimization : Temperature control (60–120°C) and catalyst selection (e.g., Pd/C for cross-coupling) are critical for yield and purity .
Basic Characterization Techniques
Question: What analytical methods are essential for confirming the structure and purity of this compound? Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Verify substituent positions (e.g., ethylthio protons at δ 1.2–1.4 ppm; bromophenyl aromatic signals at δ 7.3–7.6 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 411.1 for C₁₈H₁₆BrN₂S) .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
Advanced Regioselectivity Challenges
Question: How can researchers address regioselectivity issues during substituent introduction on the imidazole ring? Answer:
- Directing Groups : Use protecting groups (e.g., benzyl for N1) to steer substitution to C5 or C2 positions .
- Metal Catalysis : Pd-mediated cross-coupling ensures selective C5 functionalization with bromophenyl groups .
- Computational Modeling : DFT calculations predict reactive sites (e.g., electron density at C5 favors electrophilic substitution) .
- Contradiction Note : Some protocols report competing N- vs. C-alkylation; optimizing solvent polarity (e.g., DMF vs. THF) minimizes side products .
Advanced Functionalization for Drug Discovery
Question: How can this compound be modified for targeted biological applications (e.g., kinase inhibition)? Answer:
- Boronic Ester Derivatives : Introduce 4,4,5,5-tetramethyl-1,3,2-dioxaborolane at C5 for Suzuki couplings to generate biaryl analogs .
- Thioether Oxidation : Convert ethylthio to sulfone (using m-CPBA) to enhance electrophilicity for covalent binding .
- SAR Studies : Replace 4-bromophenyl with electron-withdrawing groups (e.g., nitro) to modulate bioactivity .
Basic Biological Screening
Question: What in vitro assays are recommended for initial evaluation of biological activity? Answer:
- Antimicrobial Assays : MIC determination against Candida albicans (e.g., broth microdilution, 24–48 hr incubation) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ calculation) .
- Enzyme Inhibition : Fluorescence-based assays for EGFR kinase activity (IC₅₀ < 10 µM in optimized derivatives) .
Advanced Mechanistic Studies
Question: How can researchers elucidate the mechanism of action for this compound in anticancer applications? Answer:
- Crystallography : Co-crystallize with EGFR kinase domain to map binding interactions (e.g., sulfone group with Cys797) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters .
- Proteomics : SILAC-based profiling to identify off-target effects .
Contradiction Resolution in Data
Question: How to resolve discrepancies in reported synthetic yields for similar imidazole derivatives? Answer:
- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation .
- Parameter Optimization : Screen solvents (e.g., DMF vs. DMSO) and catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) .
- Reproducibility : Validate protocols under inert atmospheres (N₂/Ar) to prevent oxidation .
Computational Support for Design
Question: What in silico tools are effective for predicting the reactivity and bioactivity of this compound? Answer:
- Docking Simulations : AutoDock Vina or Schrödinger Suite for EGFR binding pose prediction .
- ADMET Prediction : SwissADME for bioavailability and toxicity profiling (e.g., LogP ~3.5, CNS permeability) .
- DFT Calculations : Gaussian 16 to model transition states for regioselective reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
